molecular formula C22H24N2O2S B3008786 3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl pivalate CAS No. 851126-66-4

3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl pivalate

Cat. No.: B3008786
CAS No.: 851126-66-4
M. Wt: 380.51
InChI Key: XQRXWYLNAXGOQC-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl pivalate is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl, phenyl, and p-tolylthio groups, as well as a pivalate ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl pivalate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with p-tolylthiol in the presence of a base such as anhydrous potassium carbonate in dimethyl formamide (DMF) at elevated temperatures . The resulting intermediate is then esterified with pivalic acid or its derivatives to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl pivalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies, including molecular docking and in vitro assays, are often conducted to elucidate the precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl pivalate is unique due to the presence of the pivalate ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired .

Properties

IUPAC Name

[5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-15-11-13-18(14-12-15)27-19-16(2)23-24(17-9-7-6-8-10-17)20(19)26-21(25)22(3,4)5/h6-14H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRXWYLNAXGOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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